![B1578790 Beta-Amyloid (12-42)](/img/new.no-structure.jpg)
Beta-Amyloid (12-42)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Beta-Amyloid (12-42) is a useful research compound. Molecular weight is 3206.8. The purity is usually 95%.
BenchChem offers high-quality Beta-Amyloid (12-42) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Beta-Amyloid (12-42) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Diagnostic Applications
Aβ42 serves as a crucial biomarker for Alzheimer's disease, aiding in early detection and diagnosis. Its levels in cerebrospinal fluid (CSF) and plasma are indicative of amyloid pathology:
- Cerebrospinal Fluid (CSF) Analysis : CSF Aβ42 levels are significantly reduced in individuals with AD compared to those with mild cognitive impairment (MCI) or normal cognition. This reduction can occur 10-20 years before clinical symptoms manifest, making it a valuable early diagnostic tool .
- Plasma Biomarkers : Recent studies indicate that plasma levels of Aβ42 correlate with CSF concentrations and amyloid plaque burden in the brain. Lower plasma Aβ42/Aβ40 ratios are associated with an increased risk of developing AD, highlighting its potential as a less invasive diagnostic marker .
Therapeutic Targets
Aβ42 is not only a biomarker but also a target for therapeutic interventions aimed at modifying the disease course:
- Neurotrophin Receptor p75NTR : Research has identified that Aβ42 binds to the p75 neurotrophin receptor, inducing apoptosis in nerve cells. This interaction presents a novel therapeutic target for mitigating neurodegeneration associated with AD . Computational studies have shown that Aβ42 forms stable complexes with p75NTR, suggesting that modulating this interaction could influence neuronal survival .
- Amyloid-Based Therapies : Despite challenges in clinical trials targeting Aβ, ongoing research continues to explore Aβ42 as a focal point for developing disease-modifying therapies. The identification of specific binding sites and the structural characteristics of Aβ42 fibrils can inform the design of small molecules or antibodies aimed at preventing aggregation or promoting clearance from the brain .
Case Studies and Research Findings
Several studies have documented the relationship between Aβ42 levels and cognitive outcomes:
- Cognitive Function Correlation : Higher levels of soluble Aβ42 in CSF have been associated with normal cognitive function and larger hippocampal volumes in individuals with brain amyloidosis. This correlation suggests that maintaining higher soluble Aβ42 levels may protect against cognitive decline .
- Longitudinal Studies : Long-term studies tracking changes in plasma and CSF Aβ42 levels provide insights into their predictive value for cognitive impairment. Individuals exhibiting declining plasma Aβ42 levels over time demonstrated a greater risk of cognitive decline, underscoring its potential role as a prognostic biomarker .
Data Summary
The following table summarizes key findings from recent studies regarding Aβ42 levels in different populations:
Properties
Molecular Weight |
3206.8 |
---|---|
sequence |
VHHQKLVFFAEDVGSNKGAIIGLMVGGVVIA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.